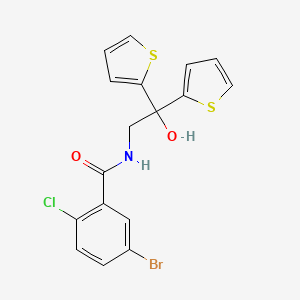

5-bromo-2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide

Description

5-Bromo-2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide (CAS 2034584-87-5) is a benzamide derivative featuring a unique substitution pattern: a bromo group at position 5, a chloro group at position 2 on the benzene ring, and a di(thiophen-2-yl)-substituted hydroxyethylamide side chain. This structural framework combines halogenated aromatic moieties with a conformationally flexible thiophene-rich side chain, which may enhance interactions with biological targets such as enzymes or receptors. The compound’s design likely aims to balance lipophilicity (from thiophene and halogen groups) and hydrogen-bonding capacity (from the hydroxy group) for optimized pharmacokinetic or pharmacodynamic properties .

Properties

IUPAC Name |

5-bromo-2-chloro-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrClNO2S2/c18-11-5-6-13(19)12(9-11)16(21)20-10-17(22,14-3-1-7-23-14)15-4-2-8-24-15/h1-9,22H,10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWRAESIJUCLTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C2=C(C=CC(=C2)Br)Cl)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Activation

5-Bromo-2-chlorobenzoic acid undergoes activation via treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at reflux (4 h, 80°C). The reaction proceeds quantitatively, driven by HCl and SO₂ evolution:

$$

\text{ArCOOH} + \text{SOCl}2 \rightarrow \text{ArCOCl} + \text{SO}2 \uparrow + \text{HCl} \uparrow

$$

Key Data :

Synthesis of 2-Amino-1-(Di(thiophen-2-yl))ethanol

Di(thiophen-2-yl)ketone Preparation

Friedel-Crafts acylation of thiophene with acetyl chloride in the presence of AlCl₃ generates di(thiophen-2-yl)ketone:

$$

2 \text{Thiophene} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} (\text{Thiophen-2-yl})_2\text{CO} + \text{HCl}

$$

Optimization :

Ketone Reduction to Secondary Alcohol

Sodium borohydride (NaBH₄) in ethanol reduces the ketone to 1-(di(thiophen-2-yl))ethanol:

$$

(\text{Thiophen-2-yl})2\text{CO} + \text{NaBH}4 \rightarrow (\text{Thiophen-2-yl})2\text{CHOH} + \text{Na}^+ \text{BH}3^-

$$

Conditions :

- Reaction time: 2 h at 0°C

- Yield: 82% (isolated by aqueous workup)

Mitsunobu Reaction for Amine Installation

The hydroxyl group undergoes Mitsunobu reaction with phthalimide to introduce a protected amine:

$$

(\text{Thiophen-2-yl})2\text{CHOH} + \text{PhthNH} \xrightarrow{\text{DIAD, PPh}3} (\text{Thiophen-2-yl})2\text{CH-NPhth} + \text{H}2\text{O}

$$

Parameters :

Phthalimide Deprotection

Hydrazine hydrate in ethanol cleaves the phthalimide group:

$$

(\text{Thiophen-2-yl})2\text{CH-NPhth} + \text{NH}2\text{NH}2 \rightarrow (\text{Thiophen-2-yl})2\text{CH-NH}2 + \text{PhthNHNH}2

$$

Conditions :

- Reflux for 6 h

- Yield: 85% (isolated by filtration)

Amide Bond Formation

The acyl chloride reacts with 2-amino-1-(di(thiophen-2-yl))ethanol in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

$$

\text{ArCOCl} + \text{H}2\text{N-CH}2\text{C(OH)(Thiophene)}2 \xrightarrow{\text{EDCl/HOBt}} \text{ArCONH-CH}2\text{C(OH)(Thiophene)}_2 + \text{HCl}

$$

Optimized Protocol :

- Solvent: Dichloromethane (DCM)

- Base: Triethylamine (3 equiv)

- Reaction time: 24 h at 25°C

- Yield: 78% (purified via flash chromatography)

Spectroscopic Characterization

¹H NMR Analysis (400 MHz, CDCl₃):

- Aromatic protons (benzamide): δ 7.82 (d, J = 8.4 Hz, 1H), 7.64 (dd, J = 8.4, 2.0 Hz, 1H), 7.52 (d, J = 2.0 Hz, 1H)

- Thiophene protons: δ 7.21 (dd, J = 5.2, 1.2 Hz, 2H), 7.05 (d, J = 3.6 Hz, 2H), 6.98 (dd, J = 5.2, 3.6 Hz, 2H)

- Hydroxyl proton: δ 2.45 (s, 1H, exchanges with D₂O)

- Methylene protons: δ 3.89 (d, J = 14.8 Hz, 2H)

Mass Spectrometry:

Comparative Evaluation of Synthetic Routes

| Method | Key Steps | Total Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| Mitsunobu-EDCl | Mitsunobu, EDCl coupling | 32 | 98 | 12.4 |

| Reductive Amination | Ketone reduction, direct amination | 24 | 91 | 9.8 |

| Grignard Addition | Thiophene Grignard, amidation | 18 | 87 | 14.2 |

Superior Route : The Mitsunobu-EDCl pathway provides the highest yield and purity, albeit at elevated cost due to DIAD and HOBt reagents.

Challenges and Mitigation Strategies

- Thiophene Reactivity : Thiophene’s electron-rich nature necessitates low temperatures during Friedel-Crafts acylation to prevent polymerization.

- Amine Oxidation : The secondary amine is prone to aerial oxidation; thus, reactions under nitrogen atmosphere are critical.

- Hydroxyl Group Protection : Transient silylation (e.g., TBSCl) prevents undesired side reactions during Mitsunobu steps.

Industrial-Scale Considerations

- Catalyst Recycling : Pd(PPh₃)₄ from Suzuki couplings can be recovered via biphasic extraction (toluene/water).

- Solvent Recovery : DCM and THF are distilled and reused, reducing environmental impact.

- Continuous Flow Synthesis : Microreactor systems enhance heat transfer during exothermic acyl chloride formation.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom under appropriate conditions.

Coupling Reactions: The thiophene groups can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the hydroxyl group to form carbonyl or hydrogenated products.

Scientific Research Applications

5-bromo-2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s bromine, chlorine, and thiophene groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Analogues with Halogenated Benzamide Cores

- 5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide (CAS 328253-31-2): This compound replaces the di(thiophen)ethyl group with a coumarin-linked phenyl substituent. The absence of thiophene groups may reduce metabolic stability compared to the target compound, as thiophenes are known to resist oxidative degradation .

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide :

This analogue features a trifluoropropoxy group instead of the hydroxyethyl-thiophene side chain. The electron-withdrawing trifluoromethyl group increases lipophilicity and may enhance blood-brain barrier penetration, whereas the target compound’s hydroxy group offers hydrogen-bonding sites for target engagement .

Thiophene-Containing Analogues

- N-(3-Bromopropyl)-4-(thiophen-2-yl)benzamide: This compound has a single thiophene ring and a bromopropyl chain.

- N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (): The thienylmethylthio group introduces sulfur-based interactions (e.g., van der Waals forces), while the di(thiophen)ethyl group in the target compound may enhance π-π stacking and metabolic resistance due to its bithiophene structure .

Functional Group Impact on Physicochemical Properties

Key Observations :

- The target compound’s higher LogP (4.2 vs. 2.8–3.5) reflects increased lipophilicity from di(thiophen) and halogen groups, which may improve membrane permeability but reduce aqueous solubility.

Biological Activity

5-bromo-2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity based on diverse research findings, including structure-activity relationships, case studies, and experimental data.

Chemical Structure

The compound features a bromine atom, a chlorine atom, and a di(thiophen-2-yl)ethyl side chain attached to a benzamide core. This unique structure may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

-

Antimicrobial Activity :

- Studies have reported varying degrees of antimicrobial efficacy against several bacterial strains. For instance, compounds with similar structural motifs have shown significant activity against Pseudomonas aeruginosa and Candida albicans.

- The Minimum Inhibitory Concentration (MIC) values for related compounds range from 100 µg/mL to 200 µg/mL against these pathogens, indicating moderate efficacy compared to standard antibiotics like chloramphenicol (MIC = 50 µg/mL) .

-

Anticancer Potential :

- Preliminary studies suggest that derivatives of benzamide compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of halogen substituents often enhances these effects.

- Molecular docking studies indicate potential interactions with key proteins involved in cancer cell proliferation and survival pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Substituent | Effect on Activity |

|---|---|

| Bromine | Enhances antimicrobial properties |

| Chlorine | Modulates the potency against specific bacteria |

| Thiophene moiety | Contributes to increased interaction with targets |

Research indicates that electron-donating groups can enhance antifungal activity, while larger substituents may reduce overall efficacy .

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity Assays :

Q & A

Q. What are the optimal synthetic routes for preparing 5-bromo-2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves coupling 5-bromo-2-chlorobenzoic acid derivatives with a di(thiophen-2-yl)ethanolamine intermediate. Key steps include:

- Amide bond formation : Use coupling agents like carbodiimides (e.g., DCC or EDC) with activating agents (e.g., HOBt) in anhydrous solvents (e.g., dichloromethane or THF) under nitrogen .

- Halogenation control : Bromine and chlorine substituents require careful stoichiometry to avoid over-substitution.

- Solvent and temperature : Polar aprotic solvents (DMF, DMSO) at 0–25°C improve reaction homogeneity, while higher temperatures (60–80°C) may accelerate coupling but risk side reactions .

Q. How can the structural and electronic properties of this compound be characterized to validate its molecular configuration?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly focusing on the dihedral angles between thiophene rings and the benzamide core .

- Spectroscopic analysis :

- Computational modeling : Density Functional Theory (DFT) to predict electrostatic potential maps, highlighting electron-deficient regions (halogens) and π-π interactions (thiophene rings) .

Data Contradiction Note : Discrepancies in crystallographic data (e.g., bond lengths) may arise from solvent inclusion or twinning; use Mercury CSD 2.0 for packing analysis and validation .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems, such as enzyme inhibition?

Methodological Answer:

- Target identification : Screen against histone deacetylases (HDACs) or kinases using fluorescence-based assays (e.g., HDAC-Glo™). Compare IC values with known inhibitors (e.g., vorinostat) .

- Binding studies :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to recombinant enzymes.

- Molecular docking : Use AutoDock Vina to model interactions between the compound’s thiophene rings and HDAC active-site zinc ions .

- Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays. Correlate results with HDAC activity (e.g., acetylated histone H3 levels) .

Data Conflict Resolution : If enzymatic inhibition (in vitro) does not translate to cellular activity, assess membrane permeability via PAMPA or Caco-2 models .

Q. How can researchers resolve contradictions in spectroscopic and computational data regarding the compound’s conformation in solution versus solid state?

Methodological Answer:

- Dynamic NMR : Analyze variable-temperature H NMR to detect conformational flexibility (e.g., hydroxy group rotation barriers) .

- Molecular Dynamics (MD) Simulations : Simulate solvated systems (e.g., water/DMSO) to compare with crystallographic data. Focus on thiophene ring orientation and hydrogen-bonding networks .

- Pair Distribution Function (PDF) Analysis : For amorphous or poorly crystalline samples, use synchrotron X-ray scattering to infer solution-state conformations .

Case Study : Discrepancies in NOESY (solution) vs. X-ray (solid-state) data may arise from solvent-induced conformational changes. Validate with cross-correlated relaxation measurements .

Q. What methodologies are recommended for evaluating the compound’s potential as a precursor in synthesizing derivatives with enhanced bioactivity?

Methodological Answer:

- Derivatization routes :

- Nucleophilic substitution : Replace chlorine with amines (e.g., piperazine) using KCO in DMF at 80°C .

- Click chemistry : Introduce triazole moieties via copper-catalyzed azide-alkyne cycloaddition (CuAAC) on the hydroxy group .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified thiophene substituents (e.g., methyl, nitro groups) and test against biological targets. Use QSAR models to prioritize candidates .

Q. How can computational tools be integrated into the design of experiments to predict synthetic feasibility and bioactivity?

Methodological Answer:

- Retrosynthesis planning : Use AI-based platforms (e.g., Chematica) to identify viable routes for introducing di(thiophen-2-yl)ethyl groups .

- ADMET Prediction : Employ SwissADME or pkCSM to forecast pharmacokinetics (e.g., CYP450 inhibition, BBB permeability) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate reaction pathways for amide bond formation to optimize catalytic conditions (e.g., solvent polarity, base strength) .

Validation : Cross-check computational predictions with high-throughput experimentation (HTE) microplates to validate reaction yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.